4-(3-Chlorophenyl)-4-methylpiperidine is an organic compound characterized by the presence of a chlorobenzene moiety attached to a piperidine ring. Its molecular formula is , indicating it contains 13 carbon atoms, 16 hydrogen atoms, one chlorine atom, and one nitrogen atom. This compound is significant in medicinal chemistry due to its potential applications in pharmacology and drug development.
4-(3-Chlorophenyl)-4-methylpiperidine falls under the category of piperidine derivatives. Piperidines are a class of cyclic amines known for their diverse biological activities, making them important in pharmaceutical chemistry.
The synthesis of 4-(3-Chlorophenyl)-4-methylpiperidine typically involves the reaction of 4-methylpiperidine with chlorobenzoyl chloride. A common method includes using triethylamine as a base to facilitate the reaction under reflux conditions.
The molecular structure of 4-(3-Chlorophenyl)-4-methylpiperidine features a piperidine ring in a stable chair conformation. The dihedral angle between the benzene ring and the piperidine ring is approximately . The compound exhibits weak intermolecular interactions that contribute to its crystal packing .
The structural integrity is maintained through various weak interactions, including C—H⋯O bonds, which form infinite chains along the crystal axis .
The primary reaction pathway for synthesizing 4-(3-Chlorophenyl)-4-methylpiperidine involves acylation reactions where piperidine derivatives react with acyl chlorides or anhydrides.
The mechanism by which 4-(3-Chlorophenyl)-4-methylpiperidine exerts its effects is not fully elucidated but is believed to involve interactions with specific biological targets, potentially influencing neurotransmitter systems or cellular signaling pathways.
Research indicates that similar piperidine derivatives may exhibit activity against various cancer cell lines, suggesting that this compound could possess anticancer properties .
4-(3-Chlorophenyl)-4-methylpiperidine has potential applications in:
The ongoing research into its biological activities may yield further insights into its therapeutic potentials, particularly in oncology and neurology .
The presence of a quaternary stereocenter at C4 in 4-(3-chlorophenyl)-4-methylpiperidine introduces significant synthetic complexity. This fully substituted carbon atom eliminates ring inversion dynamics, locking conformational preferences that influence biological interactions. Key stereochemical control strategies include:
The methyl group stereochemical orientation significantly impacts molecular conformation. Cis-configured 4-methyl/4-aryl substituents induce a 1.4 kcal/mol energy penalty due to steric compression with C3/C5 axial hydrogens, favoring twist-boat conformations in computational models (DFT B3LYP/6-31G*) [3].
Four principal methodologies dominate the synthesis of 4-(3-chlorophenyl)-4-methylpiperidine scaffolds, each with distinctive advantages and limitations:
Table 1: Comparative Evaluation of Synthetic Routes to 4-(3-Chlorophenyl)-4-methylpiperidine Core
Method | Key Reagents/Conditions | Yield Range | Steps | Functional Group Tolerance |
---|---|---|---|---|
Epoxide ring-opening | 4-[3-chlorophenyl]-4-piperidinol + epichlorohydrin, Cs₂CO₃/reflux | 19–50% (2 steps) | 2–3 | Moderate (sensitive to strong nucleophiles) |
Reductive amination | 3-Chlorophenylacetone + ammonium acetate/NaBH₃CN, MeOH, rt | 45–68% | 1 | High |
Grignard addition | 4-Piperidone + 3-ClC₆H₄MgBr, THF/reflux followed by dehydration/hydrogenation | 22–35% | 4 | Low (base-sensitive groups) |
Multicomponent assembly | Aldehyde + Meldrum’s acid + amine component, EtOH/H₂O, 80°C | 60–88% | 1 | High |
Epoxide ring-opening (used in anti-tubercular piperidinols) provides direct access to hydroxyalkyl side chains but suffers from competing bis-alkylation (≤30% yield loss) requiring careful stoichiometric control [4]. Reductive amination offers superior atom economy and scalability but generates regioisomeric impurities when unsymmetrical ketones are employed. Recent advances demonstrate organocatalytic Michael additions enable single-step construction with L-proline catalysis (75–88% ee), though substrate scope remains narrow for electron-deficient aryl groups [10].
The 3-chlorophenyl group exerts electronic and steric effects that fundamentally alter piperidine reactivity:
Table 2: Impact of Piperidine C4-Substituents on Biological Activity
C4-Substituent Pattern | Relative TLR7 Agonist EC₅₀ (μM)* | Cytotoxicity (Vero LD₅₀, μg/mL) | Therapeutic Index |
---|---|---|---|
4-(4-Chlorophenyl) | 21.4 | 18.2 | 0.85 |
4-(3-Chlorophenyl) | 7.8 | 18.7 | 2.4 |
4-(3,4-Dichlorophenyl) | 25.0 | 17.9 | 0.72 |
4-(3-Trifluoromethylphenyl) | >100 | 19.5 | <0.2 |
*Biological data adapted from TLR7 agonist studies illustrating substituent position effects [8]
The quaternary carbon center elevates ring puckering energy by 2.8 kcal/mol versus tertiary analogs, restricting conformational mobility critical for target binding. Molecular dynamics simulations reveal 3-chlorophenyl derivatives sample bioactive conformations 40% more frequently than para-isomers [3].
Traditional diastereomeric resolution of 4-(3-chlorophenyl)-4-methylpiperidine via chiral salt formation (L-tartaric acid, 35% yield, 98% de) is being superseded by catalytic methods:
Table 3: Asymmetric Methods for Chiral Piperidine Synthesis
Catalytic System | Reaction Type | ee Range | Yield | Key Limitation |
---|---|---|---|---|
(R,R)-ProPhenol/ZnEt₂ | Alkyne addition to ketones | 80–92% | 45–75% | Sensitive to ketone steric bulk |
L-Proline organocatalysis | Multicomponent condensation | 88–95% | 70–85% | Requires electron-deficient aldehydes |
Ru-Shvo catalyst | Dynamic kinetic resolution | 90–95% | 60–82% | High temperature (80°C) |
Chiral phosphoric acid (CPA) | Transfer hydrogenation | 85–91% | 78–90% | Limited to cyclic imines |
The 3-chlorophenyl group’s electron-withdrawing nature complicates enantiocontrol in hydrogenations, necessitating Ir-(S)-DTBM-SegPhos catalysts with acidic additives (HOAc) to achieve 91% ee in imine reductions. Future directions include enzyme-metal hybrid catalysis combining alcohol dehydrogenases with Ru racemization catalysts to overcome equilibrium limitations in kinetic resolutions [4] [8].
Key Compounds Mentioned4-(3-Chlorophenyl)-4-methylpiperidineHaloperidolPenfluridolImiquimod(S,4E,15Z)-Docosa-4,15-dien-1-yn-3-ol2-[(-4-Chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine(3R,4R)-Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylateMethyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-3-carboxylate
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7